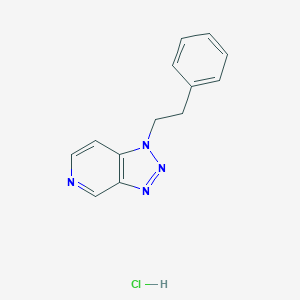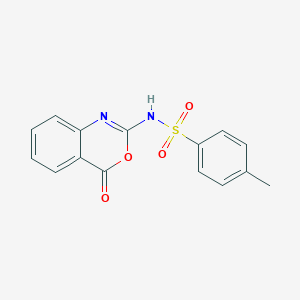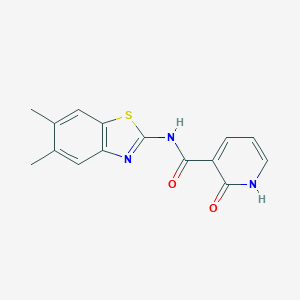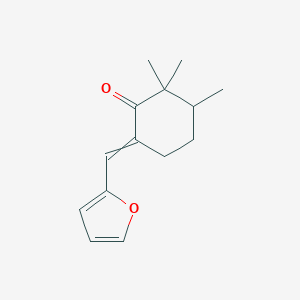
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride, also known as PET, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PET belongs to the class of triazolopyridine compounds and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride is not fully understood. However, it has been suggested that 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride may act by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
生化和生理效应
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), indicating its potential anti-inflammatory properties. 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has also been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant properties. Additionally, 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has several advantages for use in lab experiments. It has a high degree of purity and stability, which allows for accurate and reproducible results. 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride is also relatively easy to synthesize, making it readily available for research purposes. However, 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has some limitations, such as its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride. One area of interest is the development of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride's potential use in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride and its effects on various neurotransmitters and enzymes in the brain.
合成方法
The synthesis of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride involves the reaction of 2-phenylethylamine with 2-chloro-5-nitropyridine followed by reduction with palladium on carbon in the presence of hydrogen gas. The resulting intermediate is then treated with triazole to yield 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride. The purity of the compound is determined by high-performance liquid chromatography (HPLC).
科学研究应用
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has been investigated for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has also been found to have anticonvulsant properties, indicating its potential use in the treatment of epilepsy. Additionally, 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
16870-86-3 |
|---|---|
产品名称 |
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride |
分子式 |
C3H6N6.xH4O7P2 |
分子量 |
260.72 g/mol |
IUPAC 名称 |
1-(2-phenylethyl)triazolo[4,5-c]pyridine;hydrochloride |
InChI |
InChI=1S/C13H12N4.ClH/c1-2-4-11(5-3-1)7-9-17-13-6-8-14-10-12(13)15-16-17;/h1-6,8,10H,7,9H2;1H |
InChI 键 |
ZQRIEUJRFFXCOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=NC=C3)N=N2.Cl |
规范 SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=NC=C3)N=N2.Cl |
同义词 |
PCA-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)


![(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231158.png)
![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)
![Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)

